Ethylene vs. Propylene Spacer: 86 °C Higher Melting Point for PF₆ Salt
The ethylene (C2) spacer directly contributes to elevated melting temperatures relative to more flexible propylene or butylene linkers. For the hexafluorophosphate (PF₆⁻) anion form, the dibutyl-ethylene compound (3PF₆) exhibits a melting point of 182.0 °C. The homologous dibutyl-propylene (C3) salt (4PF₆) melts at 96.1 °C, while the dibutyl-butylene (C4) salt (5PF₆) melts at 51.3 °C [1]. This corresponds to an 86 °C depression with a one‑carbon spacer extension and a 131 °C depression with a two‑carbon extension, demonstrating the C2 spacer's unique ability to enforce tight crystal packing.
| Evidence Dimension | Melting point (PF₆⁻ salt) as a function of alkylene spacer length |
|---|---|
| Target Compound Data | 1,2-Bis[N-(N′-butylimidazolium)]ethane bis(hexafluorophosphate) (3PF₆): mp = 182.0 °C |
| Comparator Or Baseline | Dibutyl-propylene PF₆ (4PF₆): mp = 96.1 °C; Dibutyl-butylene PF₆ (5PF₆): mp = 51.3 °C |
| Quantified Difference | Δmp (C2→C3) = −85.9 °C (−47%); Δmp (C2→C4) = −130.7 °C (−72%) |
| Conditions | Differential scanning calorimetry; data from J. Phys. Chem. B 2010, Table 2 [1] |
Why This Matters
For high-temperature ionic liquid applications, the ethylene-bridged variant provides a liquidus range extended by >130 °C over the butylene analogue, directly dictating suitability for processes requiring thermal endurance.
- [1] Lee, M.; Niu, Z.; Slebodnick, C.; Gibson, H. W. Structure and Properties of N,N-Alkylene Bis(N′-Alkylimidazolium) Salts. J. Phys. Chem. B 2010, 114 (21), 7312–7319. https://doi.org/10.1021/jp102370j View Source
